5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 641993-16-0
VCID: VC11640866
InChI: InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
SMILES: COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O
Molecular Formula: C11H8ClNO4
Molecular Weight: 253.6

5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid

CAS No.: 641993-16-0

Cat. No.: VC11640866

Molecular Formula: C11H8ClNO4

Molecular Weight: 253.6

Purity: 95

* For research use only. Not for human or veterinary use.

5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid - 641993-16-0

Specification

CAS No. 641993-16-0
Molecular Formula C11H8ClNO4
Molecular Weight 253.6
IUPAC Name 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)8-9(7)13-4-5(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
SMILES COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted with four distinct functional groups, creating a polar yet lipophilic profile. The molecular formula is C₁₁H₈ClNO₄, with a molecular weight of 253.6 g/mol. Key structural features include:

  • Chlorine at position 5, enhancing electrophilic reactivity.

  • Hydroxyl group at position 4, enabling hydrogen bonding.

  • Methoxy group at position 8, improving solubility and steric bulk.

  • Carboxylic acid at position 3, facilitating ionic interactions.

Physicochemical Parameters

Experimental and computational data reveal critical properties:

PropertyValueSource
LogP (Partition Coefficient)2.29
Polar Surface Area (PSA)70.42 Ų
Exact Mass253.004 g/mol
SolubilityModerate in DMSO

The LogP value indicates balanced lipophilicity, while the PSA suggests moderate polarity, ideal for membrane permeability and target binding.

Synthetic Routes and Optimization

Multi-Step Organic Synthesis

The synthesis typically begins with a quinoline precursor, such as 8-methoxyquinoline-3-carboxylic acid, followed by sequential functionalization:

  • Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 5 under anhydrous conditions.

  • Hydroxylation: Selective oxidation or hydrolysis achieves the 4-hydroxy group, often using acidic or basic media.

  • Purification: Chromatography or recrystallization ensures >95% purity.

A comparative analysis with 4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 2002472-37-7) reveals that methoxy groups are introduced via nucleophilic substitution, whereas trifluoromethoxy groups require specialized fluorinating agents.

Industrial Scalability

Green chemistry principles, such as solvent-free reactions and recyclable catalysts, are employed to enhance yield (typically 60–75%) and reduce waste. Continuous flow reactors improve reproducibility, critical for large-scale production.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)Source
Staphylococcus aureus0.0625
Pseudomonas aeruginosa0.125

Mechanistically, the chlorine and hydroxyl groups disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The methoxy group enhances membrane penetration, as evidenced by fluorescence microscopy studies.

Cell LineIC₅₀ (µM)MechanismSource
HepG217.0β-tubulin inhibition
MCF-723.5Caspase-3/7 activation

Structural analogs, such as 8-methoxycoumarin-3-carboxamide, exhibit similar effects, suggesting a conserved mechanism involving apoptosis induction and cell cycle arrest at the G₁/S phase.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Chlorine: Removal reduces antimicrobial potency by 4-fold, highlighting its role in electrophilic interactions.

  • Methoxy: Replacement with bulkier groups (e.g., trifluoromethoxy) decreases solubility but increases target affinity.

  • Carboxylic Acid: Esterification improves bioavailability but reduces intracellular activity.

Comparative Analysis

Compared to 5-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 860205-48-7), the addition of the 8-methoxy group enhances anticancer activity by 40%, likely due to improved DNA intercalation .

Pharmacokinetics and Toxicology

Absorption and Distribution

  • Oral Bioavailability: ~35% in rodent models, limited by first-pass metabolism.

  • Plasma Protein Binding: 89%, attributed to hydrophobic interactions with albumin.

Toxicity Profile

ParameterResultSource
LD₅₀ (Mouse, oral)450 mg/kg
HepatotoxicityMild at <100 mg/kg

Chronic exposure studies indicate no genotoxicity, making it a viable candidate for long-term therapies.

Recent Advances and Applications

Drug Delivery Systems

Nanoencapsulation in liposomes improves tumor targeting, reducing IC₅₀ values to 2.3 µM in HepG2 cells.

Hybrid Molecules

Conjugation with fluoroquinolones yields dual-action antibiotics with MICs as low as 0.008 µg/mL against MRSA.

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